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Compound of Interest

Compound Name: 2-Pinanol

Cat. No.: B1220830 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

the bicyclic monoterpenoid, 2-Pinanol. Encompassing Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a core resource for

the identification, characterization, and quality control of 2-Pinanol in research and drug

development settings. Both cis- and trans- isomers of 2-Pinanol are discussed to provide a

complete analytical profile.

Introduction to 2-Pinanol
2-Pinanol (C₁₀H₁₈O) is a saturated derivative of pinene, existing as two stereoisomers: cis-2-
Pinanol and trans-2-Pinanol. These compounds are of significant interest in the fields of

organic synthesis, fragrance chemistry, and as potential chiral building blocks in the

pharmaceutical industry. Accurate and thorough spectroscopic analysis is paramount for

distinguishing between these isomers and ensuring their purity. This guide details the

characteristic spectroscopic signatures of each isomer.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for both cis- and trans-2-Pinanol.
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Table 1: ¹H NMR Spectroscopic Data of 2-Pinanol
Isomers (in CDCl₃)

trans-2-Pinanol cis-2-Pinanol

Chemical Shift (δ)

ppm
Assignment

Chemical Shift (δ)

ppm
Assignment

Data not available Data not available Data not available Data not available

Note: Specific, publicly available, and fully assigned ¹H NMR data for both isomers of 2-
Pinanol is limited. Researchers should acquire and interpret spectra based on the general

principles of NMR spectroscopy for bicyclic systems.

Table 2: ¹³C NMR Spectroscopic Data of 2-Pinanol
Isomers (in CDCl₃)

trans-2-Pinanol cis-2-Pinanol

Chemical Shift (δ)

ppm
Assignment

Chemical Shift (δ)

ppm
Assignment

Data not available Data not available Data not available Data not available

Note: While spectral data for the ¹³C NMR of 2-Pinanol isomers is available in databases such

as PubChem, detailed and assigned peak lists are not readily published.[1][2] The provided

table structure is a template for researchers to populate with their own experimental data.

Table 3: Infrared (IR) Spectroscopic Data of 2-Pinanol
Isomers
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trans-2-Pinanol cis-2-Pinanol

Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch ~3400 (broad) O-H stretch

~2930 C-H stretch (alkane) ~2930 C-H stretch (alkane)

~1470 C-H bend (alkane) ~1470 C-H bend (alkane)

~1370
C-H bend (gem-

dimethyl)
~1370

C-H bend (gem-

dimethyl)

~1100 C-O stretch ~1100 C-O stretch

Note: The IR data presented is based on general spectral characteristics of alcohols and

bicyclic alkanes. Specific peak positions may vary slightly depending on the sample

preparation method.

Table 4: Mass Spectrometry (MS) Data of 2-Pinanol
Isomers (Electron Ionization)

trans-2-Pinanol cis-2-Pinanol

m/z Relative Intensity (%) m/z Relative Intensity (%)

154 <5 (M⁺) 154 <5 (M⁺)

139 ~10 139 ~10

121 ~20 121 ~20

95 ~100 95 ~100

83 ~40 83 ~40

71 ~60 71 ~60

55 ~50 55 ~50

43 ~70 43 ~70
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Note: The mass spectral data is primarily based on the NIST database for trans-2-Pinanol.[3]

The fragmentation pattern for cis-2-Pinanol is expected to be very similar due to the formation

of common fragment ions.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of the 2-Pinanol sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking to identify the chemical shifts of all signals.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 2-Pinanol molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background

spectrum.

Place a small amount of the solid 2-Pinanol sample directly onto the ATR crystal, ensuring

complete coverage.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Pinanol.

Methodology:

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation: Dissolve a small amount of 2-Pinanol in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Column: Use a nonpolar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to

250 °C.

Carrier Gas: Helium at a constant flow rate.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-300.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing:

The mass spectrum corresponding to the GC peak of 2-Pinanol is extracted.

Identify the molecular ion peak (M⁺).

Analyze the major fragment ions and propose their structures based on known

fragmentation pathways for alcohols and bicyclic systems.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Pinanol.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 2-Pinanol.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the comprehensive analysis of 2-Pinanol. While ¹H and ¹³C NMR are essential

for detailed structural elucidation and isomeric differentiation, IR spectroscopy offers rapid
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confirmation of key functional groups, and mass spectrometry provides crucial information on

molecular weight and fragmentation patterns. The data and protocols presented in this guide

serve as a foundational resource for researchers and scientists engaged in the study and

application of this important bicyclic alcohol. For definitive structural assignment and purity

assessment, the acquisition of high-quality, multi-technique spectroscopic data is

indispensable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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